molecular formula C9H20ClNO2 B8186257 (R)-4-Amino-5-methyl-hexanoic acid ethyl ester hydrochloride

(R)-4-Amino-5-methyl-hexanoic acid ethyl ester hydrochloride

Cat. No.: B8186257
M. Wt: 209.71 g/mol
InChI Key: AWLXKFFZUUFNRL-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Amino-5-methyl-hexanoic acid ethyl ester hydrochloride is a chemical compound that belongs to the class of amino acid esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-5-methyl-hexanoic acid ethyl ester hydrochloride typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with an alcohol (such as ethanol) in the presence of an acid catalyst like hydrochloric acid. This reaction can be carried out at room temperature or under reflux conditions to achieve higher yields .

Industrial Production Methods

In industrial settings, the production of amino acid esters often involves the use of trimethylchlorosilane (TMSCl) and methanol. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields . The process involves the reaction of the amino acid with methanol in the presence of TMSCl, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-5-methyl-hexanoic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ®-4-Amino-5-methyl-hexanoic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release the active amino acid, which can then participate in various biochemical reactions. The amino group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Amino-5-methyl-hexanoic acid ethyl ester hydrochloride is unique due to its specific structure, which combines an amino group, a methyl group, and an ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

ethyl (4R)-4-amino-5-methylhexanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-4-12-9(11)6-5-8(10)7(2)3;/h7-8H,4-6,10H2,1-3H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLXKFFZUUFNRL-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@H](C(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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